1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that features a brominated furan ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromofuran.
Formation of Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The bromofuran and triazole intermediates are then coupled with a piperidine derivative through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated furan ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furanones, while substitution reactions could produce a variety of substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chlorofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-(5-iodofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-(5-methylfuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Uniqueness
1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c13-11-2-1-10(19-11)12(18)16-6-3-9(4-7-16)17-8-5-14-15-17/h1-2,5,8-9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQHVGUPIZNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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